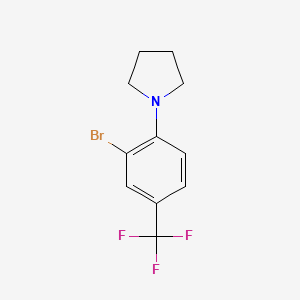

1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-[2-bromo-4-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-9-7-8(11(13,14)15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZYKTJTUMDMGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221941 | |

| Record name | Pyrrolidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704068-99-4 | |

| Record name | Pyrrolidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704068-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[2-bromo-4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Arylation via Nucleophilic Substitution

One common approach involves the reaction of 2-bromo-4-(trifluoromethyl)benzyl halides (chloride or bromide) with pyrrolidine under basic conditions. This method proceeds via nucleophilic substitution at the benzylic position:

- Procedure : React 2-bromo-4-(trifluoromethyl)benzyl chloride with pyrrolidine in the presence of a base such as triethylamine or potassium carbonate in an aprotic solvent (e.g., dichloromethane or THF) at controlled temperatures.

- Outcome : Formation of the pyrrolidine-substituted benzyl derivative, often isolated as the hydrochloride salt for stability and purification.

- Optimization : Reaction parameters such as temperature, solvent choice, base equivalents, and reaction time are optimized to maximize yield and minimize side reactions such as elimination or over-alkylation.

Amide Formation Followed by Reduction or Cyclization

Another method involves initial formation of an amide or carbamate intermediate from 2-bromo-4-(trifluoromethyl)benzoyl derivatives and pyrrolidine, followed by reduction or cyclization to the target compound:

- Procedure : The acyl chloride of 2-bromo-4-(trifluoromethyl)benzoic acid is reacted with pyrrolidine in dichloromethane with triethylamine at 0 °C to room temperature, yielding the corresponding amide.

- Subsequent Steps : The amide can be reduced or further transformed to the pyrrolidine-substituted aromatic compound.

- Yields : This method typically affords high yields (above 90%) of the amide intermediate, which can be purified by flash chromatography.

Bromination of Aryl-Trifluoromethyl Pyrroles Followed by Pyrrolidine Substitution

An alternative industrially relevant route involves bromination of trifluoromethyl-substituted aryl pyrroles, followed by nucleophilic substitution with pyrrolidine:

- Bromination : Using bromine in the presence of an oxidant such as potassium persulfate or hydrogen peroxide in polar solvents (methanol, ethanol, THF), selective bromination at the 4-position of 2-aryl-5-trifluoromethyl-1H-pyrroles-3-nitrile is achieved with high yield (above 90%).

- Pyrrolidine Introduction : The brominated intermediate can then be reacted with pyrrolidine to form the target compound.

- Advantages : This method is cost-effective, environmentally friendly, and suitable for scale-up due to mild reaction conditions and high purity of products.

Detailed Reaction Conditions and Yields

Mechanistic Insights and Catalysis

- The nucleophilic substitution at benzylic positions proceeds via an SN2 mechanism facilitated by the electron-withdrawing trifluoromethyl group, which stabilizes the transition state.

- In amide formation, the reaction between acyl chloride and pyrrolidine is a straightforward nucleophilic acyl substitution with triethylamine scavenging HCl.

- Bromination reactions are catalyzed by oxidants that regenerate bromine radicals, enabling selective mono-bromination at the desired aromatic position under mild conditions.

- Use of light or iodine catalysts has been reported in related pyrrolidine synthesis but is less common for this specific compound.

Purification and Characterization

- Products are typically purified by flash chromatography using petroleum ether/ethyl acetate gradients.

- Characterization includes ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry (HRMS) to confirm substitution patterns and purity.

- Melting points are reported for solid intermediates and final products, typically in the range of 130–180 °C depending on the derivative.

Summary of Key Research Findings

- High yields (above 90%) are achievable using amide formation from acyl chlorides and pyrrolidine, indicating this as a reliable synthetic route.

- Direct nucleophilic substitution of benzyl halides provides a straightforward and scalable method to access the compound, especially when followed by salt formation for isolation.

- Bromination of trifluoromethyl-substituted pyrroles followed by substitution represents an industrially viable approach with environmentally benign reagents and mild conditions.

- Optimization of reaction parameters such as solvent polarity, temperature, and reagent ratios significantly impacts yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolidine compounds .

Scientific Research Applications

Synthetic Chemistry Applications

1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to be incorporated into various chemical reactions, leading to the development of new compounds with potential therapeutic applications.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of drugs targeting various diseases. |

| Agrochemicals | Acts as a precursor for developing herbicides and pesticides. |

| Specialty Chemicals | Employed in producing fluorinated polymers and other specialty materials. |

Biological Applications

Research indicates that this compound can play a significant role in biological studies. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug development.

Case Studies

- Dopamine Transporter Inhibition : Analogous compounds have shown high potency as inhibitors of dopamine transporters, suggesting potential applications in treating neurological disorders .

- Biochemical Assays : The compound can be utilized as a probe in biochemical assays to study various biological pathways, contributing to understanding disease mechanisms.

Industrial Applications

In addition to its roles in research, this compound finds applications in industry due to its unique chemical properties.

Table 2: Industrial Applications

| Industry | Application |

|---|---|

| Pharmaceutical Industry | Development of new drugs with improved pharmacokinetic properties. |

| Agricultural Sector | Production of effective agrochemicals for crop protection. |

| Material Science | Creation of advanced materials with specific properties due to the presence of fluorine. |

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Substitution Patterns

The following table compares 1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine with structurally similar compounds:

Note: Molecular weight calculated based on analogous compounds in .

Key Observations:

Reactivity and Functionalization

- Cross-Coupling Potential: The ortho-Br in the target compound makes it a candidate for Suzuki-Miyaura couplings, as seen in , where 2-bromo-4-(trifluoromethyl)aniline reacts with boronic acids .

- Comparative Stability : The CF₃ group enhances thermal stability, while ortho -substituents may reduce solubility in polar solvents compared to para -substituted analogs .

Biological Activity

1-(2-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine is an organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its applications in drug discovery, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a pyrrolidine ring substituted with a 2-bromo-4-trifluoromethylphenyl group. Its molecular formula is C12H11BrF3N, with a molecular weight of approximately 294.11 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it suitable for pharmaceutical applications.

Applications in Drug Discovery

This compound serves as a versatile scaffold in the synthesis of biologically active compounds. It is particularly useful in:

- Synthesis of Kinase Inhibitors : The compound's derivatives have been explored for their potential as kinase inhibitors, which are crucial in developing treatments for various cancers and neurodegenerative diseases. Some derivatives have shown promising results in preclinical trials.

- Anti-inflammatory Applications : Derivatives of this compound exhibit inhibitory activity against cyclooxygenase-2 (COX-2) enzymes, with IC50 values ranging from 1–8 µM, indicating potential use in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine | Similar brominated and trifluoromethyl substituents | Different position of bromine on the phenyl ring |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Contains a methyl group instead of bromine | Known for stimulant effects |

| 1-(4-Trifluoromethylphenyl)pyrrolidine | Contains a trifluoromethyl group but no bromine | Focused on different pharmacological profiles |

This table highlights how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the biological activities of pyrrolidine derivatives, including those similar to this compound:

- Anticancer Activity : A study indicated that pyrrolidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the pyrrolidine structure can enhance therapeutic efficacy .

- Anti-inflammatory Properties : Research has shown that compounds with similar structural motifs possess anti-inflammatory properties through inhibition of COX enzymes, reinforcing the potential application of this compound in treating inflammatory diseases .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic properties of trifluoromethyl-containing compounds reveal enhanced metabolic stability and bioavailability, which are critical factors for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.